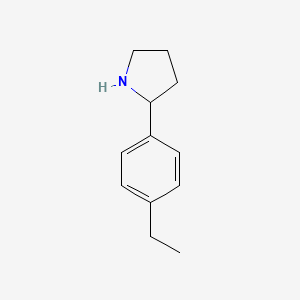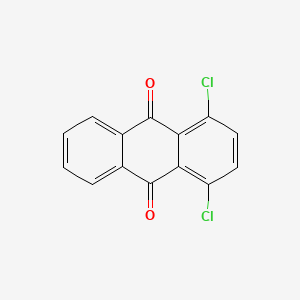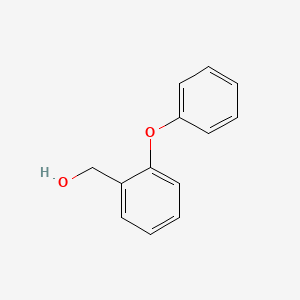
(2-Phenoxyphenyl)methanol
概要
説明
(2-Phenoxyphenyl)methanol, commonly referred to as 2-PP, is an organic compound belonging to the phenol family. It is a highly versatile compound with a wide range of applications in the fields of chemistry, biology and medicine.
科学的研究の応用
1. Methanol in Biological Membrane Studies Methanol is recognized for its significant impact on lipid dynamics in biological and synthetic membranes, often used as a solubilizing agent for studying transmembrane proteins/peptides. A study revealed that methanol can alter lipid scrambling, previously attributed to proteins or peptides, indicating its influence on the structure-function relationship associated with bilayer composition, such as lipid asymmetry. The findings emphasize the need to consider the effects of methanol and solvents in general in biomembrane and proteolipid studies (Nguyen et al., 2019).
2. Methanol's Role in Hydroxymethylation Reactions Methanol's presence in commercial aqueous solutions of formaldehyde was observed to significantly affect the acid-catalyzed hydroxymethylation of guaiacol, a precursor for benzyl alcohol derivatives like vanillic alcohols. The conversion of guaiacol and the distribution of products notably changed with the varying amounts of methanol, indicating its considerable role in such catalytic performances (Cavani et al., 2002).
3. Methanol in Gas-phase Alkylation Reactions In the gas-phase alkylation of phenol with methanol for producing o-cresol and 2,6-xylenol, methanol was identified as a critical component. The study combined reactivity experiments and DFT calculations to elucidate the reaction mechanism, uncovering that methanol not only participates actively in the reaction but also presents alternative pathways for the formation of alkylated compounds, highlighting its role in industrial chemical processes (Tabanelli et al., 2019).
特性
IUPAC Name |
(2-phenoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZBMTWFHYYOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenoxyphenyl)methanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

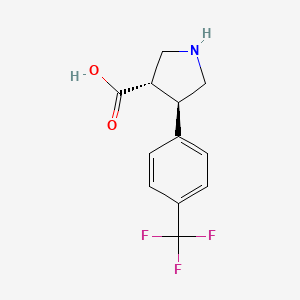
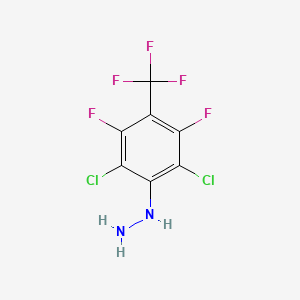
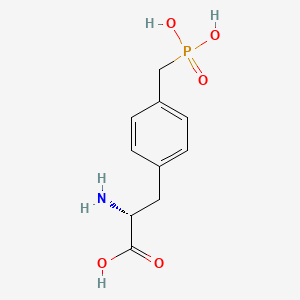
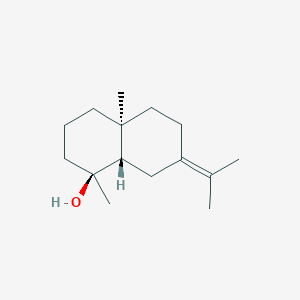
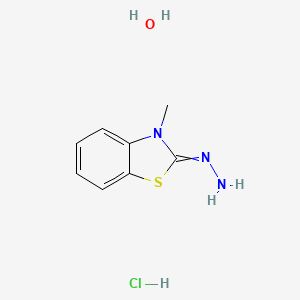
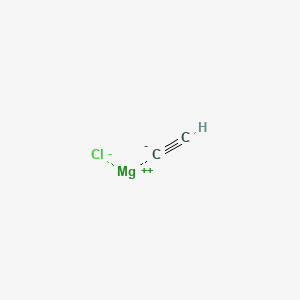
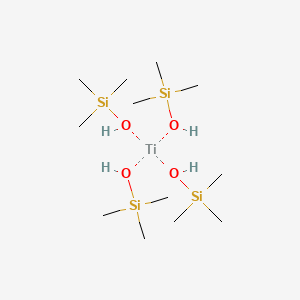
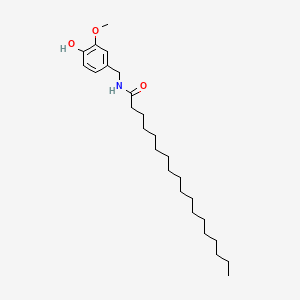
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1630711.png)
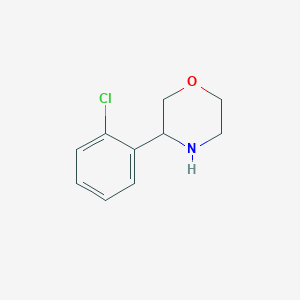
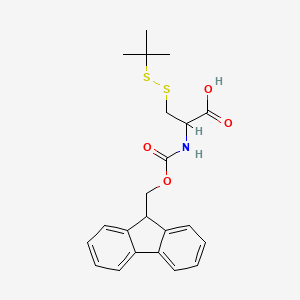
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid](/img/structure/B1630714.png)
